Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine-carboxylate moiety and a 4-fluorophenyl substituent. The compound’s elucidation likely employs crystallographic tools like SHELX for structure refinement and ORTEP-3 for 3D visualization , as these are standard for small-molecule characterization.
Properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-2-27-18(26)13-7-9-23(10-8-13)15(12-3-5-14(20)6-4-12)16-17(25)24-19(28-16)21-11-22-24/h3-6,11,13,15,25H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZGLNWHIMPXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is an emerging compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a fluorophenyl group, and a thiazolo-triazole moiety. Its molecular formula is with a molecular weight of approximately 427.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O2S |
| Molecular Weight | 427.6 g/mol |
| CAS Number | 886908-71-0 |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways. For example, it has been associated with modulation of the ERK5 pathway, which plays a critical role in cellular proliferation and survival .
- Antimicrobial Activity : There is emerging evidence that compounds with similar structural features possess antimicrobial properties. The thiazolo-triazole moiety is particularly noted for its potential to disrupt bacterial cell walls or inhibit essential enzymes .
- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines, suggesting potential applications in oncology .
Anticancer Activity
A study conducted on various cancer cell lines demonstrated significant cytotoxic effects of the compound, with IC50 values indicating effective inhibition of cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. Its effectiveness against resistant strains could provide a new avenue for antibiotic development.
Case Studies
- In Vitro Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on HeLa cells. The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, indicating substantial cytotoxic potential.
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting significant antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
While direct data on the target compound are absent in the evidence, methodological parallels can be drawn from studies on structurally related heterocycles. For instance:
Zygocaperoside and Isorhamnetin-3-O-glycoside (from Z. fabago roots):
- These compounds were characterized using UV and NMR spectroscopy, with ¹H- and ¹³C-NMR data critical for confirming substituent positions and stereochemistry . Similar techniques would apply to the target compound, particularly for verifying the hydroxyl group at the thiazolo-triazole moiety and the ethyl carboxylate side chain.
- Key Difference : The target compound lacks glycosidic linkages but includes a fluorophenyl group, which may enhance lipophilicity and bioavailability compared to glycoside-based structures .
Fipronil and Ethiprole (pesticides): These pyrazole derivatives share functional groups (e.g., trifluoromethyl, sulfinyl) that confer pesticidal activity . Though distinct in core structure, the target compound’s fluorophenyl and thiazolo-triazole groups may similarly interact with biological targets (e.g., insect GABA receptors).
Analytical Methodologies
- Crystallography : SHELX remains the gold standard for refining small-molecule structures, as seen in its application to diverse compounds . The target compound’s crystallographic data (e.g., bond lengths, angles) would likely be refined using SHELXL, with atomic coordinates visualized via ORTEP-3 .
- Spectroscopy : NMR protocols used for Zygocaperoside (e.g., ¹³C-NMR for carbonyl identification) are directly applicable to verifying the ethyl carboxylate group in the target compound.
Table 1: Comparative Features of Selected Heterocyclic Compounds
Research Findings and Limitations
- Crystallographic Insights : The absence of explicit crystallographic data for the target compound in the evidence necessitates reliance on inferred methodologies. For example, SHELX’s robustness in handling twinned data could resolve challenges in its crystal structure determination.
- Spectroscopic Gaps : While NMR is critical for confirming substituents , the evidence lacks ¹H/¹³C-NMR tables specific to the target compound, limiting direct functional comparisons.
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely adopted method involves cyclizing thiourea with α-haloketones or α-haloaldehydes. For example, reacting 5-amino-1,2,4-triazole-3-thiol with chloroacetyl chloride in ethanol under reflux yields the thiazolo-triazole backbone. The hydroxyl group at position 6 is introduced via oxidative desulfurization or hydrolysis of intermediate thioethers.
Reaction Conditions :
Multi-Component Reactions (MCRs)
Recent advancements utilize MCRs for one-pot core assembly. A study demonstrated that combining ethyl 4,4,4-trifluoro-3-oxobutanoate, aryl aldehydes, and 1H-1,2,4-triazol-5-amine in ethanol with HCl catalyzes the formation of dihydrothiazolo-triazole derivatives. Subsequent dehydration using p-toluenesulfonic acid in benzene completes aromatization.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is incorporated via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
Friedel-Crafts Alkylation
In a solvent-free protocol, the thiazolo-triazole core reacts with 4-fluorobenzyl bromide in the presence of anhydrous AlCl₃ at 120°C. This method, adapted from similar benzimidazole syntheses, achieves >90% regioselectivity for the para-fluorinated product.
Optimized Parameters :
Suzuki-Miyaura Coupling
For higher steric control, palladium-catalyzed coupling between the core’s boronic ester and 4-fluorophenyl iodide is employed. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, this method affords the biaryl linkage with minimal byproducts.
Conjugation of the Piperidine Moiety
The piperidine ring is attached via reductive amination or alkylation.
Reductive Amination
Reacting the fluorophenyl-thiazolo-triazole aldehyde with piperidine-4-carboxylic acid ethyl ester in methanol, followed by NaBH₄ reduction, forms the critical C–N bond. This step requires careful pH control (pH 6–7) to prevent over-reduction.
Key Data :
N-Alkylation
Alternative protocols alkylate the secondary amine of piperidine with a bromomethyl intermediate. Using K₂CO₃ as a base in DMF at 60°C, this method achieves 70% conversion but requires rigorous exclusion of moisture.
Esterification to Form the Ethyl Carboxylate
The final step involves esterifying the piperidine carboxylic acid with ethanol.
Acid-Catalyzed Esterification
Heating the carboxylic acid with excess ethanol and H₂SO₄ (5 mol%) under reflux for 12 hours produces the ethyl ester. This method, while straightforward, necessitates neutralization with NaHCO₃ to quench residual acid.
Steglich Esterification
For acid-sensitive intermediates, Steglich conditions (DCC, DMAP) in dichloromethane at 25°C provide milder esterification with 85% yield.
Optimization of Reaction Conditions
Solvent-Free Synthesis
A breakthrough in analogous compounds (e.g., CAS 84501-68-8) demonstrated that solvent-free reactions at 170°C enhance reaction rates and yields (98%) by minimizing side reactions.
Additive-Driven Catalysis
The eco-friendly additive 4,4'-trimethylenedipiperidine accelerates triazolo-pyrimidine formation by stabilizing transition states, reducing reaction times from 24 hours to 6 hours.
Challenges and Solutions
- Regioselectivity in Core Formation : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases like DBU suppresses undesired routes.
- Hydroxyl Group Protection : The 6-hydroxy group is prone to oxidation; protection as a tert-butyldimethylsilyl (TBS) ether during synthesis prevents degradation.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving cyclization and functional group coupling. A common approach includes:
- Step 1: Formation of the thiazolo-triazole core using hydrazine derivatives and thiourea precursors under reflux conditions (e.g., ethanol, 80°C) .
- Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like BF₃·Et₂O .
- Step 3: Piperidine-ester coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane at room temperature .
Critical Factors: Solvent polarity, temperature control (60–100°C), and catalyst selection significantly impact yield (reported 40–65%) and purity. Prolonged reaction times may lead to hydrolysis of the ester group .
Q. Which analytical techniques are essential for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate regiochemistry (e.g., distinguishing thiazole vs. triazole proton environments) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (C₂₃H₂₄N₄O₄S, MW ~476.5 g/mol) and detects fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies hydroxyl (3200–3400 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .
Data Interpretation: Cross-validation with computational tools (e.g., Gaussian) resolves ambiguities in stereochemistry .
Q. What initial biological assays are recommended for activity screening?
- Antimicrobial Testing: Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases linked to the triazole-thiazole pharmacophore .
Controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks to exclude false positives .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Solvent Optimization: Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (THF) to minimize ester hydrolysis .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl groups, improving efficiency .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (30 min vs. 24 hrs) and enhance purity .
Validation: Monitor intermediates via TLC and HPLC to track side reactions (e.g., oxidation of the hydroxyl group) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay Standardization: Ensure consistent cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., serum concentration) .
- Structural Analog Comparison: Compare activity of derivatives (e.g., methyl vs. ethyl esters) to isolate the impact of substituents .
- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What strategies guide the design of derivatives with enhanced bioactivity?
- Structure-Activity Relationship (SAR):
- Piperidine Modifications: Introduce bulky substituents (e.g., tert-butyl) to enhance target binding .
- Fluorophenyl Substitutions: Replace 4-fluorophenyl with electron-withdrawing groups (e.g., CF₃) to improve membrane permeability .
- Computational Docking: Use AutoDock Vina to predict binding modes with kinase targets (e.g., EGFR), prioritizing derivatives with lower ∆G values .
Q. What methodologies elucidate the compound’s mechanism of action?
- Target Identification: Employ affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS .
- Gene Expression Profiling: RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- In Vivo Models: Zebrafish xenografts to assess tumor regression and toxicity profiles at varying doses .
Q. How can computational modeling predict pharmacokinetic properties?
- ADME Prediction: Tools like SwissADME estimate logP (2.8–3.5), suggesting moderate lipophilicity suitable for oral administration .
- Metabolite Simulation: CypReact software predicts hydroxylation at the piperidine ring as the primary metabolic pathway .
- 3D-QSAR: CoMFA/CoMSIA models correlate steric/electrostatic fields with activity data to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
